molecular formula C13H7F3O B3067665 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1318975-41-5

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B3067665
CAS RN: 1318975-41-5
M. Wt: 236.19 g/mol
InChI Key: BNIFVZNUYYQLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde (TFBC) is a fluorinated organic compound that has gained significant attention in recent years due to its potential applications in scientific research. TFBC is a versatile compound that can be used in a variety of research fields, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Agrochemical Applications

The compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine derivatives are primarily used in crop protection from pests .

Pharmaceutical Applications

Trifluoromethylpyridine derivatives, which can be synthesized using the compound, are also used in the pharmaceutical industry . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

As mentioned above, the trifluoromethylpyridine moiety, synthesized using the compound, is used in veterinary products . This indicates the compound’s potential use in veterinary medicine.

Synthesis of Fluxapyroxad

The compound is a key intermediate in the synthesis of Fluxapyroxad , an active ingredient in fungicides. This highlights its importance in the production of agrochemicals.

Noncovalent Interactions Study

The compound can be used in the study of noncovalent interactions, such as halogen bonds and π⋯π stacking interactions . This is important in understanding molecular assembly, drug design, and other related fields.

Development of Fluorinated Organic Chemicals

The compound can contribute to the development of fluorinated organic chemicals . These chemicals have a wide range of applications, including agrochemicals, pharmaceuticals, and functional materials .

Mechanism of Action

Target of Action

The primary target of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways .

Mode of Action

2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde interacts with its target by inhibiting the succinate dehydrogenase (SQR) enzyme . This inhibition results in the disruption of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .

Biochemical Pathways

The compound affects the tricarboxylic cycle and mitochondrial electron transport . By inhibiting the succinate dehydrogenase enzyme, it disrupts these pathways, leading to the stunting of fungal growth .

Pharmacokinetics

In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing . It is widely distributed, with the highest concentrations found in the liver, thyroid, and adrenals . The compound is extensively metabolized, with the main biotransformation mechanisms being hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring, and conjugation with glucuronic acid or glutathione . Excretion is primarily via feces and to a lesser extent urine .

Result of Action

The molecular and cellular effects of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde’s action include the inhibition of key fungal life functions and the disruption of the tricarboxylic cycle and mitochondrial electron transport . This leads to the stunting of fungal growth .

properties

IUPAC Name

4-(3,5-difluorophenyl)-3-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-4-9(5-11(15)6-10)12-2-1-8(7-17)3-13(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIFVZNUYYQLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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